molecular formula C8H8ClNO B064196 4-(Methylamino)benzoyl chloride CAS No. 171556-41-5

4-(Methylamino)benzoyl chloride

Cat. No. B064196
CAS RN: 171556-41-5
M. Wt: 169.61 g/mol
InChI Key: SCTRNXYKIQSBSD-UHFFFAOYSA-N
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Description

4-(Methylamino)benzoyl chloride, also known as p-Methylamino benzoyl chloride, is a chemical compound that is widely used in the field of organic chemistry. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This compound is a colorless liquid with a pungent odor and is highly reactive.

Mechanism of Action

The mechanism of action of 4-(Methylamino)benzoyl chloride involves the reaction between the amine group of the compound and the amino or thiol groups of biomolecules. This reaction results in the formation of a stable amide or thioamide bond, which modifies the biomolecule and alters its properties. This modification can result in changes in the biomolecule's function, stability, and solubility.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Methylamino)benzoyl chloride depend on the biomolecule it modifies. For example, the modification of proteins can result in changes in their enzymatic activity, stability, and interaction with other proteins. The modification of nucleic acids can result in changes in their structure and function, such as changes in gene expression and regulation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Methylamino)benzoyl chloride in lab experiments include its high reactivity, which allows for efficient modification of biomolecules, and its versatility, which allows for the modification of various biomolecules. However, the use of 4-(Methylamino)benzoyl chloride requires careful handling due to its highly reactive nature and potential toxicity.

Future Directions

The future directions of research involving 4-(Methylamino)benzoyl chloride include the development of new methods for the modification of biomolecules, such as the development of new reagents and the optimization of reaction conditions. Additionally, the use of 4-(Methylamino)benzoyl chloride in the synthesis of new dyes and imaging agents for biological applications is an area of ongoing research. Finally, the development of new applications for 4-(Methylamino)benzoyl chloride in fields such as drug delivery and diagnostics is an area of active research.
Conclusion
In conclusion, 4-(Methylamino)benzoyl chloride is an important chemical compound that is widely used in the field of organic chemistry. Its high reactivity and versatility make it a valuable reagent for the modification of various biomolecules. The future directions of research involving 4-(Methylamino)benzoyl chloride are focused on the development of new methods and applications for its use in scientific research.

Synthesis Methods

The synthesis of 4-(Methylamino)benzoyl chloride can be achieved through various methods. One of the most common methods is the reaction between p-Toluene sulfonyl chloride and methylamine. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. Another method involves the reaction between p-Methyl aniline and thionyl chloride, which yields 4-(Methylamino)benzoyl chloride.

Scientific Research Applications

4-(Methylamino)benzoyl chloride is widely used in scientific research for its ability to modify various biomolecules, such as proteins and nucleic acids. It is often used as a reagent for the synthesis of peptide and protein conjugates. These conjugates can be used for various applications, such as drug delivery, imaging, and diagnostic purposes. 4-(Methylamino)benzoyl chloride is also used in the synthesis of various dyes, such as rhodamine and fluorescein, which are widely used in biological imaging.

properties

CAS RN

171556-41-5

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

4-(methylamino)benzoyl chloride

InChI

InChI=1S/C8H8ClNO/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3

InChI Key

SCTRNXYKIQSBSD-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)C(=O)Cl

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)Cl

synonyms

Benzoyl chloride, 4-(methylamino)- (9CI)

Origin of Product

United States

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